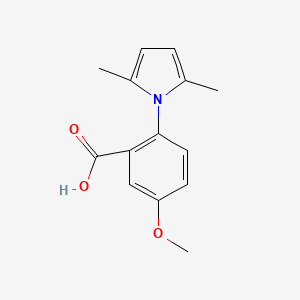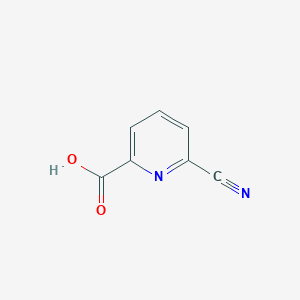
4-(2-Ethylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of aniline derivatives can involve multiple steps, including nitration, reduction, and coupling reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, was achieved by alkylation of 4-nitrophenol followed by selective reduction . Similarly, 2-Chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction, followed by an addition reaction . These methods suggest that the synthesis of 4-(2-Ethylphenoxy)aniline could potentially involve similar steps, starting from a suitable nitrophenol precursor.
Molecular Structure Analysis
The molecular structure of aniline derivatives is often confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD) . For example, the structure of a novel monomer was confirmed by IR, GC-MS, and 1H NMR spectroscopies . XRD was used to propose the geometry of metal complexes of a Schiff base ligand . These techniques could be applied to determine the molecular structure of 4-(2-Ethylphenoxy)aniline.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, including coupling reactions and complexation with metals. The colorimetric determination of aniline involved coupling with 8-amino-1-naphthol-3,6-disulphonic acid . Metal complexes of Schiff base ligands derived from aniline were synthesized and characterized, indicating the reactivity of aniline derivatives with metal ions . These findings suggest that 4-(2-Ethylphenoxy)aniline could also undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be deduced from their synthesis and molecular structure. For example, the electrochemical synthesis of a polymer based on an aniline derivative was optimized to prepare a high conducting and porous material for use in solar cells . The photovoltaic experiments demonstrated the efficiency of the material . The solubility, crystallinity, and self-assembly properties of dendrimers incorporating an aniline derivative were also studied . These properties are crucial for the practical applications of such compounds, and similar analyses could be conducted for 4-(2-Ethylphenoxy)aniline.
Scientific Research Applications
Electrochemical Applications
Electrochemical Synthesis for Solar Cells
A study by Shahhosseini et al. (2016) explored the electrochemical synthesis of a novel polymer related to 4-(2-Ethylphenoxy)aniline. This polymer, when combined with graphene, showed improved performance as a counter electrode in dye-sensitized solar cells, exhibiting a 21% greater energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Electrochemical Copolymerization
Mu (2004) discussed the electrochemical copolymerization of aniline and o-aminophenol, which is related to 4-(2-Ethylphenoxy)aniline. The study found that the copolymerization rate and properties of the copolymer are significantly influenced by the monomer concentration ratio (Mu, 2004).
Material Science and Chemistry
Photoluminescence for Biomarker Detection
Kalaiyarasan et al. (2015) studied the photoluminescence of oligomers formed in the presence of AuCl4− and sodium citrate, including aniline derivatives. This research is relevant for optical detection applications, such as detecting hemoglobin levels (Kalaiyarasan, Narendra Kumar, Sivakumar, & Joseph, 2015).
Catalytic Oxidation of Phenolic and Aniline Compounds
Zhang et al. (2009) used Fe3O4 nanoparticles as catalysts for the removal of phenol and aniline from aqueous solutions. This study highlights the potential of using 4-(2-Ethylphenoxy)aniline derivatives in environmental applications for contaminant removal (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Synthesis and Characterization of Novel Materials
Studies by Kenny et al. (2004) and Prashad et al. (2000) involved the synthesis and characterization of novel materials, including anilines similar to 4-(2-Ethylphenoxy)aniline. These materials have applications in various fields, including medicinal chemistry and organic synthesis (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004); (Prashad, Hu, Har, Repič, & Blacklock, 2000).
Environmental and Biochemical Studies
Adsorption and Corrosion Inhibition
Daoud et al. (2014) investigated the use of aniline derivatives for corrosion inhibition in mild steel, demonstrating their potential in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Detection of Biomarkers in Urine
Jin and Yan (2021) developed a bi-functionalized luminescent metal-organic framework for the sensitive detection of 4-Aminophenol, a biomarker for aniline in urine. This demonstrates the application of 4-(2-Ethylphenoxy)aniline derivatives in health monitoring and diagnostics (Jin & Yan, 2021).
Safety and Hazards
The safety data sheet for aniline indicates that it is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and damage to organs through prolonged or repeated exposure . Specific safety and hazard information for “4-(2-Ethylphenoxy)aniline” is not provided in the search results.
properties
IUPAC Name |
4-(2-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-5-3-4-6-14(11)16-13-9-7-12(15)8-10-13/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJPFSAMWNOLRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616410 |
Source


|
| Record name | 4-(2-Ethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethylphenoxy)aniline | |
CAS RN |
383126-80-5 |
Source


|
| Record name | 4-(2-Ethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)



![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)






